Holmium chloride

Vue d'ensemble

Description

Crystal Structure and Magnetic Properties

The crystal structure of dicyclopentadienylholmium chloride [(C5H5)2HoCl]2 has been elucidated using X-ray crystallography, revealing a centro-symmetric dimer with two bridging chloride atoms. Holmium is coordinated by two cyclopentadienyl ring centroids and two chloride atoms, forming a distorted tetrahedral geometry. The bond distances for Ho-Cl and Ho-C(Cp) are 2.674(5) Å and 2.60(2) Å, respectively. Magnetic susceptibility measurements indicate linear Curie-Weiss behavior, with no evidence of magnetic interaction between metal centers .

Synthesis and Structure of Holmium(III) Dipeptide Complex

A holmium(III) dipeptide complex with an aromatic dipeptide, Ho(Gly-L-Tyr)Cl3·6H2O, has been synthesized and characterized. The Ho3+ ions are eight-coordinate, with ligand oxygens provided by the peptides and water molecules. The carboxyl groups bridge neighboring holmium atoms, creating linear polymers. This structure is significantly different from that of the neodymium diglycine complex and is discussed in relation to other known calcium structures with peptides and lanthanide compounds with amino acids .

Holmium(III) Chloride Oxotellurate(IV) Synthesis and Structure

The synthesis of holmium(III) chloride oxotellurate(IV) HoClTeO3 resulted in orange-colored, rod-shaped single crystals. The Ho3+ cations are sevenfold coordinated by five oxide and two chloride anions, forming a pentagonal bipyramid. The structure forms a three-dimensional network, with Te4+ cations exhibiting tetrahedral coordination due to non-binding electron pairs ("lone pairs") .

Chloride Oxotellurate(IV) of Trivalent Holmium

Ho11ClTe16O48, an extremely chlorine-poor chloride oxotellurate(IV) of trivalent holmium, was synthesized incidentally. The Ho3+ cations have various coordination geometries, leading to a unique three-dimensional network. The Te4+ cations adjust within the network, with Cl- anions residing in larger channels. This compound is a new composition in the field of lanthanoid(III) chloride oxotellurates(IV) .

Structure of Holmium(III) Complex with L-serine

The structure of a holmium(III) complex with L-serine, {[Ho(C3H7NO3)(H2O)5]Cl3}, has been reported. The Ho ion is coordinated by two carboxylate O atoms, one hydroxyl O atom of a serine molecule, and five O atoms from water molecules. The Cl anions are not coordinated, which is typical for lanthanide complexes with amino acids .

Thermodynamic Properties of Holmium Chloride with Alanine

The crystalline complex of holmium chloride with alanine, [Ho2(Ala)4(H2O)8]Cl6, was synthesized and its heat capacities were measured. A solid-solid phase transition was observed, and the thermodynamic functions were calculated. The thermal stability of the complex was studied, revealing two peaks in the thermal decomposition process .

Biodistribution Profile of Holmium in Different Compositions

The biodistribution profiles of two holmium salts (chloride and sulfate) and holmium nanoparticles (oxide) were evaluated in Wistar rats. Holmium chloride, being highly soluble in water, was quickly filtered by the kidneys, while holmium sulfate was mainly found in the liver and spleen. Holmium oxide, due to its particle size, interacted with all organs and was not intensively filtered by the kidneys, suggesting potential use as a nanoradiopharmaceutical in oncology .

Inorganic Holmium–Sulfate Coordination Polymer

A new chiral holmium–sulfate coordination polymer, {Ho4(OH)4(SO4)4(H2O)3}n, was synthesized and characterized. It exhibits a unique three-dimensional chiral structure with a high connected binodal network. The thermal and luminescence properties of the polymer were investigated .

Synthesis and Structure of Indenyldichlorotris(Tetrahydrofuran)-Holmium(III)

The compound (C9H7)Cl2(THF)3HO was synthesized and characterized. The holmium atom has a distorted octahedral geometry, coordinated by an indenyl ligand, three THF oxygen atoms, and two chloride anions. The average Ho-C, Ho-Cl, and Ho-O distances were determined .

Holmium(III) Complex with Macrocyclic Ligand

A new holmium(III) complex with a macrocyclic ligand derived from 2,6-diformyl-4-methylphenol and diethylenetriamine was characterized. The holmium ion presents a distorted tricapped trigonal prismatic coordination geometry within the macrocycle, coordinated with two oxygen and three nitrogen atoms. Two nitrates are chelated, and the third is ionic .

Applications De Recherche Scientifique

Optical Spectroscopy

- Application : Holmium Chloride is used as a calibration standard for optical spectroscopy equipment .

Lasers Research

Nuclear Industry

Medical Procedures

- Application : Holmium plays a major role in a few critical surgical procedures such as ablation (HoLAP), breaking-up of kidney stones (lithotripsy), benign prostatic hyperplasia, prostate enucleation (HoLEP) and in resection (HoLRP) .

Electronic Devices

Magnet Production

- Application : Given its metallic state, holmium is used in various alloys and has applications in the production of magnets .

Magnetic Materials

- Application : Thanks to its remarkable magnetic properties, holmium is used in the creation of powerful magnets .

- Results : These magnets are not typical household magnets but are used in specialized applications such as nuclear magnetic resonance (NMR) spectrometers, which are essential tools in chemical research and medical diagnostics .

Colorants and Lasers

- Application : Holmium-doped yttrium aluminum garnet (Ho:YAG) lasers are used in medical and dental procedures for their ability to precisely cut through tissue . Additionally, holmium can be used as a colorant in glass and cubic zirconia, giving them beautiful yellow or red hues .

- Results : These applications can lead to improved outcomes in various medical conditions and enhance the aesthetic appeal of various materials .

Nuclear Reactors

- Application : The element’s ability to absorb neutrons without swelling or contracting under prolonged neutron bombardment makes it an ideal candidate for use in nuclear reactors .

- Results : The outcomes of this application are not detailed, but the nuclear industry encompasses a wide range of applications, including energy production and medical imaging .

Safety And Hazards

Orientations Futures

Holmium (III) chloride is mainly used in research . It can be used to produce pure holmium . Rare-earth metals and their alloys are widely used in various engineering fields due to their unique physical and chemical properties . Holmium additions to iron and aluminum allow one to prepare materials with specific magnetic properties, which are used in engineering .

Propriétés

IUPAC Name |

trichloroholmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ho/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOOBRULIYNHJR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

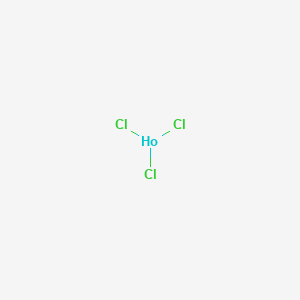

Cl[Ho](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ho | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064967 | |

| Record name | Holmium chloride (HoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow crystals; [Merck Index] | |

| Record name | Holmium trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Holmium chloride | |

CAS RN |

10138-62-2 | |

| Record name | Holmium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Holmium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium trichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Holmium chloride (HoCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium chloride (HoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)